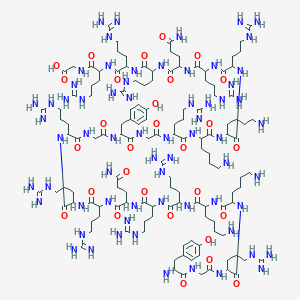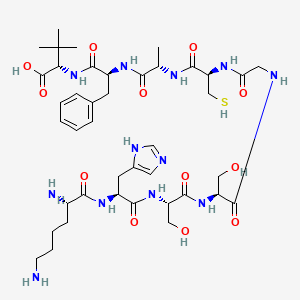
N-Acetyl-alpha-endorphin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-alpha-endorphin is an acetylated form of alpha-endorphin . Alpha-endorphin is an endogenous opioid peptide that is often produced in the brain and adrenal medulla during physical exercise or orgasm and inhibits pain, muscle cramps, and relieves stress . The opioid peptide β-endorphin coexists in the pituitary and brain in its αN-acetylated form, which does not bind to opioid receptors .
Synthesis Analysis
The peptides that represent the major components with alpha-endorphin-like immunoreactivity in the rat neurointermediate lobe were purified to homogeneity and chemically characterized . The peptides were extracted by boiling and homogenization in acetic acid . Peptide purification was demonstrated based on gel filtration, followed by two high-pressure liquid chromatography steps .Molecular Structure Analysis
The amino acid compositions of these peptides fitted the beta-endorphin sequences 1-16 and 1-17 . The NH2-terminal residue of the peptides was identified by mass spectrometry as N-acetyltyrosine .Chemical Reactions Analysis
The peptides that represent the major components with alpha-endorphin-like immunoreactivity in the rat neurointermediate lobe were purified to homogeneity and chemically characterized . The peptides were extracted by boiling and homogenization in acetic acid . Peptide purification was demonstrated based on gel filtration, followed by two high-pressure liquid chromatography steps .Physical And Chemical Properties Analysis
The peptides that represent the major components with alpha-endorphin-like immunoreactivity in the rat neurointermediate lobe were purified to homogeneity and chemically characterized . The peptides were extracted by boiling and homogenization in acetic acid . Peptide purification was demonstrated based on gel filtration, followed by two high-pressure liquid chromatography steps .Wissenschaftliche Forschungsanwendungen
Behavioral Effects of Acetylated Peptides : N-Acetylation of alpha-melanotropin, which is structurally related to N-Acetyl-alpha-endorphin, has been found to significantly influence its behavioral effects. In a neuronal system that secretes both acetylated and deacetylated forms of alpha-melanotropin and beta-endorphin, the acetylated form of alpha-melanotropin exhibited more potent behavioral effects (O'Donohye et al., 1982).
Non-Opioid Biological Activity : N alpha-Acetyl-gamma-endorphin, a variant of this compound, is an endogenous non-opioid neuropeptide with biological activity. It was identified in the rat neurointermediate pituitary and demonstrated to have behavioral effects, such as attenuating passive avoidance behavior in rats (Wiegant et al., 1985).
Processing and Regional Distribution in the Brain : A study on the processing of pro-opiomelanocortin in the rat brain revealed the occurrence of alpha-N-acetylated forms of beta-endorphin and alpha-melanotropin, with variations in the degree of acetylation observed across different brain regions. This suggests a role for N-acetylation in regulating the biological activities of these peptides in specific brain regions (Dennis et al., 1983).
Presence in Human Cerebrospinal Fluid : Alpha-N-acetyl-β-endorphin, a related acetylated endorphin, has been detected in human cerebrospinal fluid, indicating its physiological relevance (Facchinetti et al., 1992).
Characterization and Distribution in Pituitary and Brain : N alpha-Acetyl-alpha-endorphin was characterized from the rat neurointermediate lobe, and its distribution in the pituitary and brain was found to be uneven, with variations in the concentration of acetylated and non-acetylated forms across different areas (Wiegant et al., 1983).
Wirkmechanismus
Endorphins are released from the pituitary gland, typically in response to pain, and can act in both the central nervous system (CNS) and the peripheral nervous system (PNS) . In the PNS, beta-endorphin is the primary endorphin released from the pituitary gland . The opioid peptide beta-endorphin coexists in the pituitary and brain in its αN-acetylated form, which does not bind to opioid receptors .
Zukünftige Richtungen
The opioid peptide beta-endorphin coexists in the pituitary and brain in its αN-acetylated form, which does not bind to opioid receptors . This suggests that these neuropeptides exhibited opposite effects in in vivo paradigms, in which ligands of the sigma type 1 receptor (σ1R) displayed positive effects . This opens up new avenues for research into the role of these peptides in pain management and stress relief.
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H122N18O27S/c1-39(2)32-52(72(116)93-62(40(3)4)76(120)96-65(43(7)102)79(123)124)90-75(119)57-19-15-30-97(57)78(122)64(42(6)101)95-69(113)49(24-26-58(81)105)87-73(117)55(37-98)91-67(111)48(18-13-14-29-80)86-68(112)50(25-27-61(108)109)88-74(118)56(38-99)92-77(121)63(41(5)100)94-70(114)51(28-31-125-9)89-71(115)54(33-45-16-11-10-12-17-45)85-60(107)36-82-59(106)35-83-66(110)53(84-44(8)103)34-46-20-22-47(104)23-21-46/h10-12,16-17,20-23,39-43,48-57,62-65,98-102,104H,13-15,18-19,24-38,80H2,1-9H3,(H2,81,105)(H,82,106)(H,83,110)(H,84,103)(H,85,107)(H,86,112)(H,87,117)(H,88,118)(H,89,115)(H,90,119)(H,91,111)(H,92,121)(H,93,116)(H,94,114)(H,95,113)(H,96,120)(H,108,109)(H,123,124)/t41-,42-,43-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,62+,63+,64+,65+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEFPDJOJNEWON-HRSDYLDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H122N18O27S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1788.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88264-63-5 |
Source


|
| Record name | N-Acetyl-alpha-endorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088264635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










